molecular formula C21H16N4O2 B2996508 6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 632361-67-2

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2996508
CAS RN: 632361-67-2
M. Wt: 356.385
InChI Key: XDOGNJLDFNSERQ-UHFFFAOYSA-N
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Description

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the linear formula C21H16N4O2 . It’s also known as PHTPP, a selective ERβ antagonist .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through the condensation of isoflavone and 3-aminopyrazole . The chemoselective synthesis of 5,6-pyrazolo[1,5-a]pyrimidine derivatives was performed in excellent yields under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also contains two 4-methoxyphenyl groups attached at the 6 and 7 positions of the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

  • Synthesis of Heterocycles : This compound has been used in the synthesis of various five and six-membered heterocycles. These heterocycles have masked or unmasked aldehyde functionality, making them useful in different chemical reactions and potential applications in pharmaceuticals (Mahata et al., 2003).

  • Antiprotozoal Activity : Some derivatives of this compound have shown promise in antiprotozoal activity. For instance, bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from similar compounds, exhibited strong DNA binding affinity and showed significant in vitro activity against protozoal infections (Ismail et al., 2008).

  • Antimicrobial Activity : Various derivatives of this compound, especially those synthesized as pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine compounds, have displayed good inhibitory effects against a range of microorganisms. This indicates potential applications in the development of new antimicrobial agents (Younes, Mohamed, & Albayati, 2013).

  • Nucleophilic Additions : It has been used in studies involving nucleophilic additions to pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its utility in complex chemical reactions and potential for creating new compounds with unique properties (Kurihara & Nasu, 1982).

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : This compound has been used in the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives have potential applications in various fields, including medicinal chemistry (Liu et al., 2015).

  • In Vitro Antibacterial Evaluation : The 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives of this compound have shown effective antibacterial properties, especially against certain pathogenic bacteria, highlighting its potential in antibacterial drug development (Beyzaei et al., 2017).

  • Antitumor Agents : Some derivatives, particularly polymethoxylated fused pyridine ring systems, have shown significant in-vitro antitumor activity. This suggests potential applications in cancer treatment (Rostom, Hassan, & El-Subbagh, 2009).

Future Directions

The future directions for this compound could involve further exploration of its optical applications and its potential role in enhancing cell growth in certain cancer cell lines .

properties

IUPAC Name

6,7-bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-26-17-7-3-14(4-8-17)19-13-23-21-16(11-22)12-24-25(21)20(19)15-5-9-18(27-2)10-6-15/h3-10,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOGNJLDFNSERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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